4-[2-(3-Pyridyl)piperidino]-2-butyn-1-ol 4-[2-(3-Pyridyl)piperidino]-2-butyn-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15066094
InChI: InChI=1S/C14H18N2O/c17-11-4-3-10-16-9-2-1-7-14(16)13-6-5-8-15-12-13/h5-6,8,12,14,17H,1-2,7,9-11H2
SMILES:
Molecular Formula: C14H18N2O
Molecular Weight: 230.31 g/mol

4-[2-(3-Pyridyl)piperidino]-2-butyn-1-ol

CAS No.:

Cat. No.: VC15066094

Molecular Formula: C14H18N2O

Molecular Weight: 230.31 g/mol

* For research use only. Not for human or veterinary use.

4-[2-(3-Pyridyl)piperidino]-2-butyn-1-ol -

Specification

Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
IUPAC Name 4-(2-pyridin-3-ylpiperidin-1-yl)but-2-yn-1-ol
Standard InChI InChI=1S/C14H18N2O/c17-11-4-3-10-16-9-2-1-7-14(16)13-6-5-8-15-12-13/h5-6,8,12,14,17H,1-2,7,9-11H2
Standard InChI Key CRQXVIJRCUAAGY-UHFFFAOYSA-N
Canonical SMILES C1CCN(C(C1)C2=CN=CC=C2)CC#CCO

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, 4-[2-(3-Pyridyl)piperidino]-2-butyn-1-ol, reflects its hybrid architecture. Key structural components include:

  • A piperidine ring (a six-membered amine heterocycle) substituted at the 2-position with a 3-pyridyl group.

  • A 2-butyn-1-ol chain attached to the piperidine’s 4-position, featuring a terminal alkyne and a hydroxyl group.

Table 1: Theoretical Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₇N₂O
Molecular Weight235.30 g/mol
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors3 (pyridine N, piperidine N, hydroxyl O)
Topological Polar Surface Area49.8 Ų
LogP (Predicted)1.2–1.8

Synthetic Strategies and Challenges

While no direct synthesis of 4-[2-(3-Pyridyl)piperidino]-2-butyn-1-ol has been reported, analogous piperidine derivatives suggest plausible routes:

Palladium-Catalyzed Coupling Reactions

Recent advances in tandem Hiyama alkynylation/cyclizations (as demonstrated for palladium complexes ) could be adapted. For instance, a palladium(II) catalyst might mediate the coupling of a 3-pyridyl-substituted piperidine precursor with a propargyl alcohol derivative. The reaction could proceed via oxidative addition of a silicon-based alkyne precursor, followed by transmetalation and reductive elimination to form the carbon-carbon bond.

Multi-Step Functionalization

  • Piperidine Substitution: Introduce the 3-pyridyl group via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling.

  • Alkyne Installation: Employ Sonogashira coupling to attach the butynol chain, leveraging the piperidine nitrogen as a directing group.

  • Hydroxyl Protection/Deprotection: Use tert-butyldimethylsilyl (TBS) ethers to protect the alcohol during synthesis, followed by fluoride-mediated deprotection.

Challenges include steric hindrance from the piperidine ring and regioselectivity in alkyne formation. Catalytic systems similar to those used in cis-[PdCl₂(2,4,6-trimethylphenyl isonitrile)₂] synthesis may improve yield.

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound likely exhibits:

  • Water Solubility: ~5–10 mg/mL (enhanced by the hydroxyl group and pyridine’s basicity).

  • Thermal Stability: Decomposition above 200°C, based on analogous piperidines .

  • pH Sensitivity: Protonation of the pyridine nitrogen (pKa ~2.5) and piperidine nitrogen (pKa ~10.5) affects solubility across physiological pH ranges.

Spectroscopic Signatures

  • ¹H NMR: Key peaks include:

    • δ 1.5–2.1 ppm (piperidine CH₂ groups)

    • δ 3.5–4.0 ppm (N-CH₂ and hydroxyl-bearing CH₂)

    • δ 7.2–8.5 ppm (pyridine aromatic protons)

  • IR: Stretches at ~3300 cm⁻¹ (O-H), ~2100 cm⁻¹ (C≡C), and ~1600 cm⁻¹ (C=N).

ParameterValue
Oral Bioavailability15–25% (moderate first-pass metabolism)
Plasma Protein Binding85–90%
Half-life2–4 hours
CNS PenetrationModerate (LogBB ~0.3)

Applications in Material Science and Catalysis

Beyond pharmacology, the compound’s alkyne and amine functionalities enable:

  • Metal-Organic Frameworks (MOFs): Coordinate to Cu(I) or Ru(II) centers for gas storage materials.

  • Click Chemistry Substrates: The terminal alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation.

Future Research Directions

  • Synthetic Optimization: Develop enantioselective routes using chiral palladium catalysts .

  • In Silico Screening: Molecular docking against PKB, MAPK, and other oncology targets.

  • ADMET Profiling: Assess metabolic stability in liver microsomes and cytochrome P450 inhibition.

  • Material Applications: Explore use in conductive polymers or asymmetric catalysis.

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